molecular formula C13H11NO3 B13870905 4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde

4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde

Katalognummer: B13870905
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: NGIMTGXQPZGCCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde is a heterocyclic aromatic compound that features both a methoxy group and a pyridinone moiety

Eigenschaften

Molekularformel

C13H11NO3

Molekulargewicht

229.23 g/mol

IUPAC-Name

4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde

InChI

InChI=1S/C13H11NO3/c1-17-12-4-2-9(8-15)6-11(12)10-3-5-13(16)14-7-10/h2-8H,1H3,(H,14,16)

InChI-Schlüssel

NGIMTGXQPZGCCU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C=O)C2=CNC(=O)C=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a pyridinone derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

4-Methoxy-3-(6-oxo-1H-pyridin-3-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.